![molecular formula C25H22ClNO5 B2931114 [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate CAS No. 2970-29-8](/img/no-structure.png)

[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

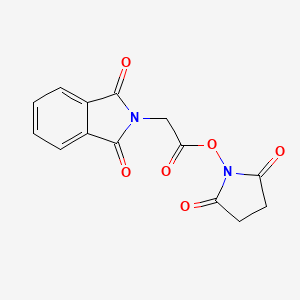

[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate is a useful research compound. Its molecular formula is C25H22ClNO5 and its molecular weight is 451.9. The purity is usually 95%.

BenchChem offers high-quality [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Characterization and Structural Analysis

- Research on similar compounds involves spectral characterization and crystal structure analysis using techniques such as FT-IR, NMR, NOESY spectroscopy, and X-ray single-crystal diffraction. Such studies are crucial for understanding the electronic structure and molecular geometry, which are essential for designing materials with specific properties (Umamatheswari, Pratha, & Kabilan, 2011).

Synthetic Methodologies

- The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the influence of substituent steric strain on the stability of pnictazane oligomers. This highlights the importance of synthetic strategies in creating compounds with desired stabilities and functionalities (Burford, Landry, Ferguson, & McDonald, 2005).

Asymmetric Synthesis

- Asymmetric synthesis techniques using chiral phosphonium ylides have been developed for creating optically active cyclohexa-1,3-diene derivatives, which are versatile intermediates in the synthesis of natural products and biologically active compounds. This underscores the role of asymmetric synthesis in producing chiral molecules for pharmaceutical applications (Ye et al., 2009).

Catalysis and Reaction Mechanisms

- Studies on the catalytic effects of Lewis acids in 1,3-dipolar cycloaddition reactions of carbonyl ylides with imines demonstrate the significance of catalysis in enhancing reaction efficiency and selectivity. Such research is pivotal in developing new synthetic routes for complex organic molecules (Suga et al., 2005).

Materials Science Applications

- The preparation and characterization of polymethylenebis-(diphenylcyclopropenium) dications as part of studies on their stability, reactivity, and potential applications in materials science illustrate the interdisciplinary nature of research on such compounds. These studies contribute to the development of new materials with unique electronic and optical properties (Komatsu, Masumoto, Waki, & Okamoto, 1982).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate involves the reaction of two starting materials, namely 4,6-diphenyl-2-pyranone and cyclohexane-1,3-dione, followed by a series of reactions to form the final product.", "Starting Materials": [ "4,6-diphenyl-2-pyranone", "cyclohexane-1,3-dione", "dimethylamine", "perchloric acid" ], "Reaction": [ "Step 1: 4,6-diphenyl-2-pyranone is reacted with cyclohexane-1,3-dione in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-one.", "Step 2: The intermediate is then reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride to form the corresponding iminium ion [4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium.", "Step 3: The iminium ion is then treated with perchloric acid to form the final product [4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate." ] } | |

CAS RN |

2970-29-8 |

Molecular Formula |

C25H22ClNO5 |

Molecular Weight |

451.9 |

IUPAC Name |

[4-(4,6-diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |

InChI |

InChI=1S/C25H22NO.ClHO4/c1-26(2)23-15-13-21(14-16-23)25-18-22(19-9-5-3-6-10-19)17-24(27-25)20-11-7-4-8-12-20;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

GPSJHXLNUGNYOV-UHFFFAOYSA-M |

SMILES |

C[N+](=C1C=CC(=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

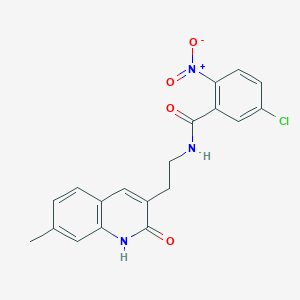

![N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2931034.png)

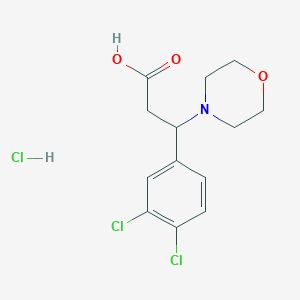

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)

![Methyl 3-[(4-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2931038.png)

![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)

![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)